p-Toluidine hydrochloride
Overview
Description
p-Toluidine hydrochloride is a derivative of toluidine, which is an organic compound with the chemical formula CH3C6H4NH2. It is closely related to o-toluidine but differs in the position of the amino and methyl groups on the benzene ring. This compound is not explicitly discussed in the provided papers, but its properties and reactions can be inferred from studies on similar compounds.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the electrochemical polymerization of o-toluidine has been investigated, which does not yield a stable, homogenous polymer film, leading to the study of copolymerization with pyrrole to obtain better quality coatings . Another synthesis method involves the reaction of p-toluidine with 2,3-dichloromaleic anhydride, resulting in products like 2-chloro-3-p-toluidino-N-p-tolylmaleimide and 2-p-toluidino-N-p-tolylmaleimide . Additionally, the synthesis of 4-amino-3,5-dibromo-toluene from p-toluidine is described, highlighting the reactivity of the methyl group in electrophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of p-toluidine derivatives has been studied using various techniques. X-ray diffraction studies have provided insights into the crystal and molecular structure of p-(alkoxybenzylidene)-p'-toluidines and related compounds . The structural features of polyaniline derivatives like poly-ortho-toluidine (POT) have been investigated, revealing increased interchain spacing and disorder due to bulky -CH3 groups .
Chemical Reactions Analysis
Chemical reactions involving p-toluidine derivatives include the formation of charge-transfer complexes with pi-acceptors , and the synthesis of proton transfer complexes like p-toluidinium picrate, which exhibits charge transfer between nitrogen of p-toluidine and phenolate ion of picric acid . The stability of 3-chloro-p-toluidine hydrochloride in buffered aqueous solutions has also been studied, showing no significant hydrolysis over 31 days .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-toluidine derivatives can be deduced from their characterization using techniques like SEM, UV–vis, FT-IR spectroscopy, and cyclic voltammetry . The solvatochromism of a p-toluidine oligomer in different polarity solvents has been studied, showing positive solvatochromism and the ability to act as an acid-base indicator . The protective behavior of copolymer coatings against mild steel corrosion has been investigated, with certain monomer feed ratios providing effective coatings .
Scientific Research Applications
Stability in Aqueous Solutions
p-Toluidine hydrochloride (PTHC) demonstrates notable stability in buffered aqueous solutions at various pH levels. This stability has been assessed using high-performance liquid chromatography, indicating that PTHC does not significantly hydrolyze in pH 5, 7, or 9 buffer solutions at 25°C over 31 days. This stability is critical for its use in various environmental and chemical applications (Kimball & Mishalanie, 1994).
Influence on SDS Micelles
PTHC has been found to influence the microstructural changes in sodium dodecyl sulfate (SDS) micelles. When added to SDS solutions, PTHC promotes the transition from spherical to rodlike micelles. This interaction is useful for understanding the behavior of surfactants and their applications in material science (Hassan, Raghavan & Kaler, 2002).
Synthesis of Mauveine
PTHC has been utilized in the synthesis of mauveine, a historically significant dye. The process involves heating this compound in tert-butanol, producing N-tert-butyl-p-toluidine hydrochloride, which is then used to create mauveine. This demonstrates PTHC's role in facilitating organic syntheses and dye manufacturing (Plater & Harrison, 2014).
Electropolymerization and Corrosion Inhibition
PTHC is also relevant in the electropolymerization of poly(aniline-co-p-toluidine) on copper, showcasing its potential as a corrosion inhibitor. This application is particularly significant in materials science and engineering, where PTHC-based compounds can provide protective coatings for metals (Rashid, Sabir, Waware & Rahim, 2014).
Safety and Hazards
Future Directions
Supported nanomaterials are becoming increasingly important in many industrial processes because of the need to improve both the efficiency and environmental acceptability of industrial processes . The unique properties of supported nanomaterials have attracted researchers to develop efficient catalytic materials in nanoscale . The present study aimed to oxidize p-toluidine by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature . The products detected are 4,4′-dimethylazobenzene as major product and 4,4′-dimethylazoxybenzene as minor product .
Mechanism of Action
Target of Action
p-Toluidine hydrochloride primarily targets the liver . It is known to induce liver enzymes , which play a crucial role in the metabolism and detoxification of various substances in the body.
Mode of Action
This compound interacts with its targets by undergoing an oxidative coupling reaction with catecholamine . This reaction forms an orange water-soluble dye during flow injection-spectrophotometric determination of catecholamine drugs .
Biochemical Pathways
It is known that p-toluidine can be obtained from the reduction of p-nitrotoluene . It also reacts with formaldehyde to form Tröger’s base , indicating its involvement in various chemical reactions and pathways.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption through the skin and mucous membranes . It is a local irritant and is excreted in the urine as the unchanged substance within 24 hours . In vitro studies with microsome preparations from rabbit liver identified 4-hydroxy-methylaniline and 4-aminobenzaldehyde as metabolites . With microsomes from rat and mouse liver, metabolism yielded p-aminobenzoic acid .
Result of Action
The primary result of this compound’s action is the induction of liver enzymes . This can lead to large-scale chromosomal damage in yeast and mammalian cells, including deletions, insertions, translocations, and aneuploidy . It can also cause micronucleus formation in cultured cells and reticulocytes from exposed rats, and sister chromatid exchange in cultured human and rodent cells and cells from rodents exposed in vivo .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, the solvent-free reaction between o-vanillin and p-toluidine was found to occur in a liquid eutectic formed upon grinding at room temperature, while below 10 °C the same materials appear to react without the formation of a liquid phase .
properties
IUPAC Name |
4-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-6-2-4-7(8)5-3-6;/h2-5H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKBUTDZZRGQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N.ClH, C7H10ClN | |
Record name | P-TOLUIDINE HYDROCHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106-49-0 (Parent) | |
Record name | p-Toluidine hydrochloride | |
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DSSTOX Substance ID |
DTXSID2021365 | |
Record name | 4-Methylaniline hydrochloride | |
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Molecular Weight |
143.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-toluidine hydrochloride appears as off-white to grayish-white crystals. (NTP, 1992), Off-white to grayish-white solid; [CAMEO] Off-white powder; [Anachemia MSDS] | |
Record name | P-TOLUIDINE HYDROCHLORIDE | |
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Record name | p-Toluidine hydrochloride | |
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Boiling Point |
495.5 °F at 760 mmHg (NTP, 1992) | |
Record name | P-TOLUIDINE HYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | P-TOLUIDINE HYDROCHLORIDE | |
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CAS RN |
540-23-8 | |
Record name | P-TOLUIDINE HYDROCHLORIDE | |
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Record name | Benzenamine, 4-methyl-, hydrochloride (1:1) | |
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Record name | p-Toluidine hydrochloride | |
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Record name | Benzenamine, 4-methyl-, hydrochloride (1:1) | |
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Record name | 4-Methylaniline hydrochloride | |
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Record name | p-toluidinium chloride | |
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Record name | P-TOLUIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
469 °F (NTP, 1992) | |
Record name | P-TOLUIDINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21130 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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